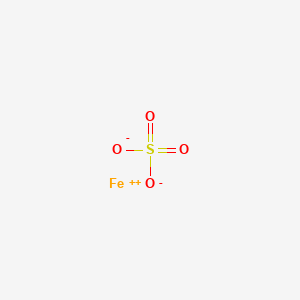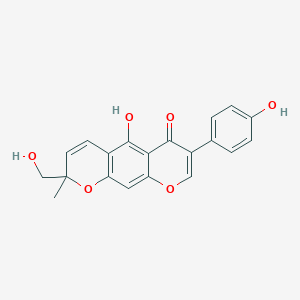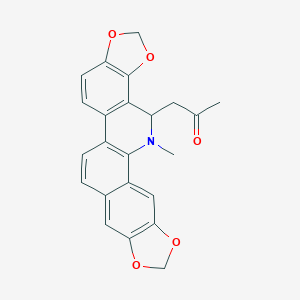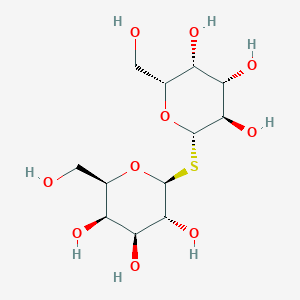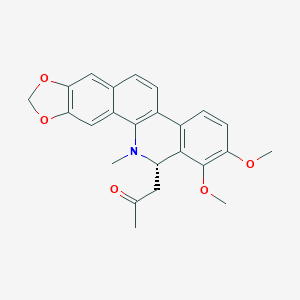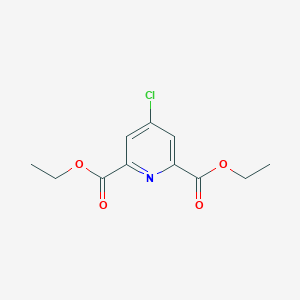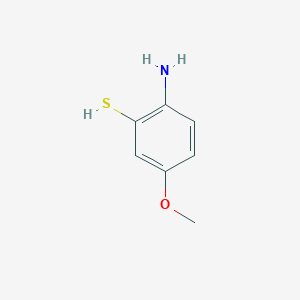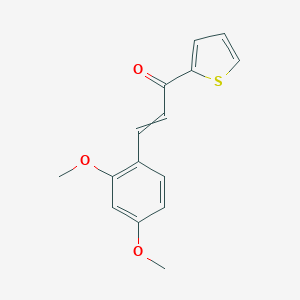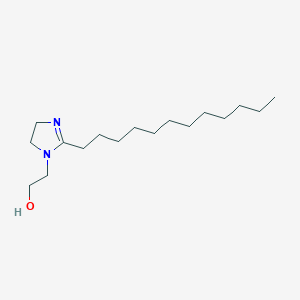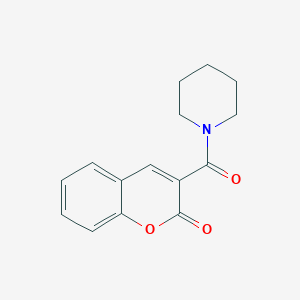
Coumarin, 3-(piperidinocarbonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Coumarin, 3-(piperidinocarbonyl)-, also known as Coumarin-3-carboxylic acid piperidide, is a chemical compound that belongs to the coumarin family. It is known to exhibit a wide range of biological activities, making it an important compound in medicinal chemistry research.
Mecanismo De Acción
The mechanism of action of Coumarin, 3-(piperidinocarbonyl)- is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in inflammation, tumor growth, and viral replication. It also exhibits antioxidant activity by scavenging free radicals.
Efectos Bioquímicos Y Fisiológicos
Coumarin, 3-(piperidinocarbonyl)- has been shown to modulate various biochemical and physiological processes. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also inhibits the activity of COX-2, an enzyme involved in the production of prostaglandins, which are known to cause inflammation. It has been shown to induce apoptosis in cancer cells and inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. It also exhibits anti-viral activity by inhibiting the replication of viruses such as HIV, hepatitis B, and herpes simplex virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Coumarin, 3-(piperidinocarbonyl)- has several advantages for lab experiments. It is readily available, easy to synthesize, and exhibits a wide range of biological activities. However, it has some limitations as well. It is relatively unstable and prone to degradation under certain conditions. It also exhibits poor solubility in water, which can limit its use in certain assays.
Direcciones Futuras
Coumarin, 3-(piperidinocarbonyl)- has several potential future directions for research. It can be further studied for its anti-inflammatory, anti-tumor, and anti-viral activities. It can also be modified to improve its solubility and stability. Additionally, its potential as a neuroprotective and cardioprotective agent can be explored further. Overall, Coumarin, 3-(piperidinocarbonyl)- is a promising compound with several potential applications in medicinal chemistry research.
Métodos De Síntesis
Coumarin, 3-(piperidinocarbonyl)- can be synthesized by reacting 3-hydroxycoumarin with piperidine-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The product is then purified by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
Coumarin, 3-(piperidinocarbonyl)- has been extensively studied for its various biological activities. It has been found to exhibit anti-inflammatory, anti-tumor, anti-viral, anti-microbial, and anti-oxidant properties. It has also been shown to have neuroprotective and cardioprotective effects.
Propiedades
Número CAS |
18144-51-9 |
|---|---|
Nombre del producto |
Coumarin, 3-(piperidinocarbonyl)- |
Fórmula molecular |
C15H15NO3 |
Peso molecular |
257.28 g/mol |
Nombre IUPAC |
3-(piperidine-1-carbonyl)chromen-2-one |
InChI |
InChI=1S/C15H15NO3/c17-14(16-8-4-1-5-9-16)12-10-11-6-2-3-7-13(11)19-15(12)18/h2-3,6-7,10H,1,4-5,8-9H2 |
Clave InChI |
RPDYHHVRQGESJA-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2=CC3=CC=CC=C3OC2=O |
SMILES canónico |
C1CCN(CC1)C(=O)C2=CC3=CC=CC=C3OC2=O |
Otros números CAS |
18144-51-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methylbenzo[g]isoquinoline](/img/structure/B104344.png)
![N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide](/img/structure/B104346.png)
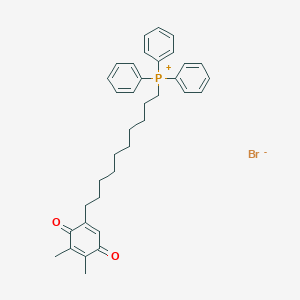

![2-[4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl]-1H-phenanthro[9,10-d]imidazole](/img/structure/B104353.png)
